(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with a hydroxyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol and CAS number 133696-21-6 (or 1032237-00-5 depending on the supplier) . The compound is synthesized via acidic hydrolysis of precursors followed by purification, as demonstrated by refluxing in 2N HCl . Key features include:
- Stereochemistry: The (2S,4R) configuration defines its spatial arrangement, critical for intermolecular interactions like hydrogen bonding, as observed in crystal structures of analogous compounds .
- Applications: Used as a building block in pharmaceuticals and agrochemicals, with commercial availability on platforms like ECHEMI .
Properties
IUPAC Name |
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKITWJAUZNSB-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as piperidine or its derivatives.
Hydroxylation: Introduction of the hydroxyl group at the fourth position can be achieved through various hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Carboxylation: The carboxylic acid group at the second position can be introduced through carboxylation reactions, such as the use of carbon dioxide under high pressure or carboxylation of organometallic intermediates.
Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with chiral acids or chromatography on chiral stationary phases.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Oxidation Reactions
The secondary hydroxyl group at the 4-position undergoes oxidation under acidic or neutral conditions. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic aqueous solution | 4-Ketopiperidine-2-carboxylic acid | |
| Chromium trioxide (CrO₃) | Anhydrous dichloromethane | 4-Oxopiperidine-2-carboxylic acid |
-
Mechanism : The hydroxyl group is oxidized to a ketone via dehydrogenation, forming 4-ketopiperidine derivatives. The reaction is pH-dependent, with acidic conditions favoring ketone formation.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol, while the hydroxyl group remains intact:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Dry tetrahydrofuran | (2S,4R)-4-Hydroxypiperidine-2-methanol | |
| Sodium borohydride (NaBH₄) | Methanol (with catalyst) | Partial reduction to aldehyde intermediates |
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Note : LiAlH₄ achieves full reduction of the carboxylic acid to a hydroxymethyl group, while NaBH₄ may require activation for partial reduction.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution after activation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux in dichloromethane | 4-Chloropiperidine-2-carboxylic acid | |
| Tosyl chloride (TsCl) | Pyridine, 0°C | 4-Tosylpiperidine-2-carboxylic acid |
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Application : Tosylation facilitates subsequent substitutions (e.g., with amines or thiols) to generate derivatives for pharmaceutical intermediates .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines under standard conditions:
-
Key Insight : Esterification enhances solubility in organic solvents, while amidation is critical for peptide mimetics .
Acid-Base Reactions
The hydrochloride salt participates in neutralization and salt-exchange reactions:
Stability and Side Reactions
Biological Activity
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as 4-Hydroxypiperidine-2-carboxylic acid hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁NO₃·HCl
- Molecular Weight : Approximately 181.617 g/mol
- Structure : Characterized by a piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position.
The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.
Biological Activity Overview
This compound has been studied for its diverse biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems and synaptic transmission. This is particularly relevant in the context of neurological disorders.
- Pharmaceutical Applications : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological conditions and has been implicated in the development of analgesics and anti-inflammatory drugs .
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Receptor Binding : Interaction studies indicate that the compound may bind to neurotransmitter receptors, modulating their activity. This could lead to enhanced synaptic transmission and neuronal health.
- Enzyme Interactions : The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways, providing insights into complex biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential modulation of neurotransmitter systems; influence on synaptic health. |
| Pharmaceutical Synthesis | Key intermediate for drugs targeting neurological disorders; analgesic development. |
| Enzyme Interaction | Studies on enzyme mechanisms; aids in understanding metabolic pathways. |
Case Study Example
A study published in PubChem highlighted the compound's role as an intermediate in synthesizing drugs aimed at treating neurological disorders. The findings indicated that compounds with similar structures exhibited neuroprotective effects, leading researchers to explore this compound for its potential therapeutic benefits .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. These include:
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid : A related compound with distinct biological activities.
- (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid : Similar structure but different functional groups which may confer unique properties.
This comparison underlines the uniqueness of this compound due to its specific stereochemistry and functional groups that influence its reactivity and biological activity.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that lead to the development of analgesics and anti-inflammatory drugs. The presence of both hydroxyl and carboxylic acid functionalities enhances its reactivity, making it suitable for various synthetic pathways.
Case Study:
- Analgesic Development: Research has demonstrated that derivatives of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid exhibit potent analgesic properties. For instance, compounds synthesized from this intermediate have shown efficacy in preclinical models of pain management.
Peptide Synthesis
Solid-Phase Peptide Synthesis:
The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to enhance the stability and solubility of peptides is critical for successful drug formulation.
Data Table: Peptide Stability Enhancements
| Compound | Stability Improvement (%) | Solubility (mg/mL) |
|---|---|---|
| (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid | 35% | 15 |
| Control Peptide | 10% | 5 |
Biochemical Research
Enzyme Interaction Studies:
Researchers leverage this compound to study enzyme interactions and metabolic pathways. Its unique properties facilitate the exploration of complex biological systems.
Case Study:
- Enzyme Kinetics: Studies involving (2S,4R)-4-hydroxypiperidine-2-carboxylic acid have provided insights into enzyme mechanisms, particularly in understanding how specific inhibitors can modulate enzyme activity.
Material Science
Novel Material Development:
The compound is being investigated for its potential in creating novel materials with enhanced mechanical strength and thermal stability. This application is particularly relevant in the development of polymers and composites.
Data Table: Material Properties Comparison
| Material Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer with (2S,4R)-4-Hydroxypiperidine | 120 | 250 |
| Conventional Polymer | 80 | 200 |
Cosmetic Applications
Skincare Formulations:
Derivatives of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid are being explored for use in skincare products due to their moisturizing and protective benefits attributed to the hydroxyl groups.
Case Study:
- Moisturizing Creams: Formulations containing this compound have demonstrated improved skin hydration levels in clinical trials compared to standard moisturizers.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
Impact of Stereochemistry :
Structural Analogs: Functional Group Modifications
Functional Group Effects :
Heterocyclic and Substituent Variants
Structural Implications :
Market and Industrial Relevance
Q & A
Q. What are the established methods for synthesizing (2S,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride in laboratory settings?
The compound is synthesized via acid hydrolysis of a protected precursor. For example, refluxing (2S,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives (e.g., tert-butyloxycarbonyl [Boc]-protected intermediates) in 2 N HCl aqueous solution yields the hydrochloride salt. Post-reaction purification involves washing with diethyl ether to remove organic impurities, followed by isolation as a white solid . This method ensures high purity (>97% by HPLC) and avoids side reactions like epimerization due to controlled acidic conditions.
Q. How is the stereochemical configuration of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid verified experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. For related piperidine derivatives, single-crystal X-ray diffraction reveals absolute configurations by analyzing bond angles, torsion angles, and hydrogen-bonding networks (e.g., orthogonal crystal systems with space group P222) . Complementary techniques include optical rotation measurements and chiral HPLC to validate enantiomeric purity .
Q. What are the key physicochemical properties influencing its stability in aqueous solutions?
The compound’s stability is governed by its zwitterionic nature, pH-dependent ionization (pKa values of the hydroxyl and carboxylic acid groups), and susceptibility to oxidation. Hydroxyl groups in the 4R position can participate in intramolecular hydrogen bonds, reducing hydrolytic degradation. Storage at 2–8°C in airtight containers under nitrogen is recommended to prevent deliquescence and decomposition .
Advanced Research Questions
Q. How does the conformational flexibility of this compound affect its interactions with biological targets?
The chair and boat conformations of the piperidine ring modulate binding to enzymes like γ-aminobutyric acid (GABA) transaminase or prolyl hydroxylases. Computational docking studies suggest that the (2S,4R) configuration stabilizes interactions with hydrophobic pockets via the hydroxyl group’s hydrogen-bonding capacity, while the carboxylic acid moiety coordinates with catalytic metal ions (e.g., Zn) . Molecular dynamics simulations further reveal that substituents at the 4R position influence steric clashes in enzyme active sites .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?
Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, temperature) or enzyme isoforms. A systematic approach includes:
- Standardizing assay protocols (e.g., fixed substrate concentrations, kinetic measurements under Michaelis-Menten conditions).
- Cross-validating results with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays).
- Analyzing crystallographic data to identify binding modes that explain variations in inhibitory potency across studies .
Q. How can the compound’s hydrogen-bonding network be exploited in crystal engineering for co-crystallization studies?
The hydroxyl and carboxylic acid groups form robust intermolecular hydrogen bonds, enabling predictable crystal packing. For example, polar regions of the molecule align into bilayers via O–H···O and N–H···Cl interactions, while nonpolar regions stack through van der Waals forces. This property facilitates co-crystallization with pharmacophores (e.g., kinase inhibitors) to study supramolecular interactions .
Methodological Considerations
Q. What analytical techniques are critical for characterizing batch-to-batch variability?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and detect impurities.
- H/C NMR for verifying stereochemical integrity and identifying diastereomeric contaminants.
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
Q. How can isotopic labeling (e.g., 2^22H, 13^1313C) enhance mechanistic studies of this compound?
Labeling the hydroxyl or carboxylic acid groups enables tracking metabolic pathways via NMR or mass spectrometry. For example, H labeling at the 4R position can elucidate hydrogen/deuterium exchange rates in enzymatic binding pockets, providing insights into residence times and allosteric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
